molecular formula C7H5BClNO4 B13877495 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole CAS No. 1285533-36-9

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

Cat. No.: B13877495
CAS No.: 1285533-36-9
M. Wt: 213.38 g/mol
InChI Key: DHNMPDSDKYWDBV-UHFFFAOYSA-N
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Description

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole is a compound belonging to the benzoxaborole family, which is known for its versatile applications in medicinal chemistry. Benzoxaboroles are characterized by their unique boron-containing structure, which imparts desirable physicochemical and drug-like properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrophenol with boronic acid derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile compound in medicinal chemistry .

Properties

CAS No.

1285533-36-9

Molecular Formula

C7H5BClNO4

Molecular Weight

213.38 g/mol

IUPAC Name

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

InChI

InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2

InChI Key

DHNMPDSDKYWDBV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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